BIN1b
説明
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GIRNTVCFMQRGHCRLFMCRSGERKGDICSDPWNRCCVSSSIKNR |
製品の起源 |
United States |
科学的研究の応用
Expression and Purification Techniques
The production of BIN1b in recombinant systems has been optimized using fusion proteins such as CusF3H+ and SmbP. These small metal-binding proteins improve the yield and solubility of recombinant peptides, facilitating their purification.
Methodology
- Expression System : E. coli strains (e.g., SHuffle) are used for the expression of BIN1b.
- Fusion Proteins : Utilizing CusF3H+ and SmbP allows for efficient extraction and purification without forming inclusion bodies.
- Purification Process :
- Initial purification through immobilized metal affinity chromatography (IMAC).
- Cleavage with enterokinase to separate BIN1b from the fusion partner.
Antimicrobial Activity
Research indicates that BIN1b exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that purified BIN1b reduced the viability of E. coli by approximately 80% and inhibited Staphylococcus aureus growth by about 50% .
Comparative Efficacy Table
| Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|
| E. coli | ~80 | |
| Staphylococcus aureus | ~50 | |
| Klebsiella pneumoniae | Not specified | Ongoing studies |
| Methicillin-resistant S. aureus (MRSA) | Not specified | Ongoing studies |
Expression and Purification Study
A detailed study focused on optimizing the expression of BIN1b using CusF3H+ and SmbP fusion proteins, highlighting a practical methodology that enhances yield and activity . The study confirmed that the recombinant BIN1b retained its antimicrobial properties post-purification.
Antimicrobial Resistance Research
In light of rising antibiotic resistance, researchers have explored BIN1b as a viable alternative to conventional antibiotics. The peptide's ability to disrupt bacterial membranes makes it a candidate for developing new antimicrobial therapies .
類似化合物との比較
Data Tables
Table 1: Structural and Expression Comparison
Table 2: Functional Comparison
Key Research Findings
Androgen Sensitivity : BIN1b, DEFB118, and mouse Bin1b share androgen-dependent expression, while Defb29 is constitutively expressed .
Sperm Motility : BIN1b and DEFB118 directly enhance motility, whereas DEFB126’s role is protective .
Antimicrobial Specificity : BIN1b and DEFB118 target Gram-negative bacteria, but DEFB118 has broader activity .
準備方法
Expression Systems for BIN1b
The heterologous expression of BIN1b is primarily conducted in Escherichia coli (E. coli), favored for its low cost, high yield, operational ease, and well-established genetic tools. Two main E. coli strains have been utilized:
- E. coli SHuffle strain: Engineered to promote correct disulfide bond formation in the cytoplasm, which is crucial for the proper folding of cysteine-rich peptides like BIN1b.
- Standard E. coli strains (e.g., BL21 derivatives): Used with fusion tags to enhance solubility and facilitate purification.
Expression is typically induced by IPTG (Isopropyl β-D-1-thiogalactopyranoside) at low temperatures (e.g., 17°C) to improve solubility and reduce inclusion body formation.
Fusion Protein Strategies
Direct expression of small antimicrobial peptides like BIN1b often results in low yield and poor solubility. To overcome these challenges, fusion protein technology is employed:
- Fusion Tags Used:
- CusF3H+ : A metal-binding fusion protein that aids in solubility and purification.
- SmbP (Small metal-binding protein from Nitrosomonas europaea): Enhances solubility and facilitates purification by immobilized metal affinity chromatography (IMAC).
- Hybrid fusion proteins: For example, multifunctional hybrids like LL-37_Renalexin linked with flexible GS peptide linkers have been used to improve expression and activity.
The fusion protein approach allows the antimicrobial peptide to be expressed as a larger, more stable protein, which can be purified efficiently before enzymatic cleavage releases the mature peptide.
Purification Techniques
The purification of BIN1b involves several key steps, primarily centered around affinity chromatography:
- Immobilized Metal Affinity Chromatography (IMAC): The most widely used purification method for fusion-tagged BIN1b. Fusion tags containing histidine or metal-binding domains bind to nickel or cobalt resins, allowing selective purification.
- Washing and Elution Conditions:
- Washing buffers typically contain low imidazole concentrations (e.g., 5 mM) to remove nonspecific proteins.
- Elution buffers contain higher imidazole concentrations (e.g., 200 mM) to release the fusion protein from the resin.
- Dialysis: Post-IMAC, dialysis is performed to remove excess salts and imidazole, preparing the protein for enzymatic cleavage.
Enzymatic Cleavage to Obtain Mature BIN1b
After purification, the fusion tag must be removed to yield the mature, bioactive BIN1b peptide:
- Enterokinase cleavage: The fusion proteins are engineered with an enterokinase recognition site between the fusion tag and BIN1b. Incubation at room temperature for approximately 16 hours allows specific cleavage.
- Second IMAC purification: Following cleavage, a second IMAC step removes the fusion tag, which retains affinity for the resin, while the mature BIN1b peptide is collected in the flow-through.
- Verification: SDS-PAGE and densitometry analyses confirm the purity and successful cleavage of BIN1b.
Expression and Purification Workflow Summary
| Step | Description | Conditions / Notes |
|---|---|---|
| Expression induction | IPTG induction in E. coli (SHuffle or other strains) | IPTG 0.1 mM, 17°C, 16 hours |
| Cell lysis | Mechanical disruption (e.g., glass beads, vortexing) | Lysis buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 8.0 |
| Initial purification (IMAC) | Binding to Ni-charged resin, washing, and elution | Wash: 5 mM imidazole; Elution: 200 mM imidazole |
| Dialysis | Removal of imidazole and salts | Buffer: 50 mM Tris-HCl, pH 7.4 |
| Enzymatic cleavage | Enterokinase digestion to release BIN1b | Room temperature, 16 hours |
| Second IMAC purification | Removal of fusion tag | Collect flow-through containing BIN1b |
| Quality control | SDS-PAGE, densitometry, BCA assay | Confirm purity and concentration |
Research Findings and Yields
- Expression of BIN1b fused with SmbP in E. coli SHuffle yielded protein concentrations of approximately 4–6 mg/mL after IMAC purification, with total yields around 38–42 mg per mL of IMAC resin.
- The purified mature BIN1b peptide demonstrated antimicrobial activity against gram-negative bacteria, confirming that the preparation method preserves bioactivity.
- The use of fusion proteins CusF3H+ and SmbP was shown to improve solubility and simplify purification compared to direct expression.
- Enterokinase cleavage was efficient and specific, allowing high-purity recovery of mature BIN1b suitable for downstream functional assays.
Additional Notes on Method Optimization
- Solubility enhancement: Lower expression temperatures and fusion tags are critical to avoid aggregation.
- Fusion tag selection: Must consider the characteristics of BIN1b to avoid interference with folding or activity.
- Cleavage conditions: Optimal pH and temperature for enterokinase must be maintained to prevent nonspecific degradation.
- Purity assessment: SDS-PAGE combined with densitometry and BCA protein quantification ensures reproducibility and batch consistency.
Q & A
Q. What are the primary structural and functional characteristics of BIN1b, and how do they compare to other β-defensin-like peptides?
BIN1b is a β-defensin-like peptide initially isolated from the rat epididymis, characterized by a conserved N-terminal myristoylated Gly residue. Unlike some β-defensins, its bactericidal activity does not strictly depend on this residue, as shown in mutagenesis studies . Key functional assays include radial diffusion assays for antimicrobial activity and Western blotting for protein expression validation. Researchers should prioritize structural alignment tools (e.g., Clustal Omega) to compare BIN1b with primate homologs and identify conserved domains .
Q. What experimental methodologies are recommended for initial expression and detection of BIN1b in mammalian cell lines?
The pSG.SS .C3d3.YL vector system is widely used for BIN1b expression in HEK293 cells. Key steps include:
- PCR amplification of BIN1b cDNA and cloning into the vector via restriction enzyme digestion.
- Transfection optimization using lipofectamine or electroporation.
- Detection via indirect immunofluorescence (laser confocal microscopy) and Western blotting with anti-BIN1b antibodies . Researchers must validate transfection efficiency using flow cytometry and include negative controls (e.g., empty vector) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding the role of the myristoylated Gly residue in BIN1b's bactericidal activity across experimental models?
While shows that myristoylated Gly is non-essential in E. coli-expressed BIN1b, discrepancies may arise in eukaryotic systems due to post-translational modifications. To address this:
- Perform comparative assays using HEK293-expressed BIN1b (retains mammalian PTMs) vs. prokaryotic systems.
- Use alanine-scanning mutagenesis to systematically test residues flanking Gly.
- Employ circular dichroism to assess structural integrity post-mutation . Contradictions may stem from differences in lipid membrane interactions in bacterial vs. mammalian cells .
Q. What strategies optimize BIN1b expression in prokaryotic vs. eukaryotic systems, considering discrepancies in protein yield and activity?
- Prokaryotic (e.g., E. coli): Use tandem repeats (e.g., 2xBin1b) to enhance solubility and yield. Employ IPTG induction at low temperatures (16–20°C) to reduce inclusion body formation .
- Eukaryotic (e.g., HEK293): Optimize codon usage for mammalian systems and use serum-free media to simplify downstream purification. Monitor activity via time-kill assays against Chlamydia trachomatis or Neisseria gonorrhoeae to confirm functionality .
- Critical Consideration: Eukaryotic systems may introduce glycosylation, altering antimicrobial kinetics compared to prokaryotic-expressed BIN1b .
Q. How should researchers design dose-response studies to evaluate BIN1b's therapeutic potential without overgeneralizing results?
- Use a tiered approach:
In vitro: Test BIN1b across logarithmic concentrations (0.1–100 µM) in cell viability assays (e.g., MTT) and antimicrobial assays.
Ex vivo: Validate in organoid models of urogenital infections to mimic tissue complexity.
In vivo: Prioritize rodent models of sexually transmitted infections (STIs) with endpoints measuring bacterial load and inflammatory markers .
- Avoid broad claims about "universal" efficacy; instead, contextualize results within specific pathogens (e.g., Gram-negative vs. Gram-positive) .
Methodological Guidance for Contradiction Analysis
Q. What statistical frameworks are suitable for reconciling conflicting data on BIN1b's role in immune modulation vs. direct bactericidal activity?
- Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, weighting results by sample size and experimental rigor.
- Use pathway enrichment analysis (e.g., STRING, KEGG) to identify if BIN1b interacts with immune receptors (e.g., TLR4) in addition to membrane disruption .
- Design co-culture experiments (e.g., macrophages + pathogens) to dissect direct microbicidal vs. immunomodulatory effects .
Literature Review and Experimental Design
Q. How can researchers efficiently locate and synthesize fragmented data on BIN1b across disciplines (e.g., immunology, structural biology)?
- Use Boolean search strategies:
("BIN1b" OR "Beta-defensin-like") AND ("antimicrobial" OR "epididymis")- Include truncation (e.g.,
myristoylat*) to capture variant spellings .
Q. What criteria should guide the selection of in vitro vs. in vivo models for BIN1b functional studies?
- In vitro: Use HEK293 or CHO cells for mechanistic studies (e.g., protein trafficking).
- In vivo: Select transgenic rodents (e.g., BIN1b-knockout mice) to study physiological relevance in STI models.
- Justify models using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address limitations (e.g., species-specific expression patterns) .
Data Reproducibility and Reporting
Q. What minimum dataset details are required to ensure reproducibility of BIN1b studies?
- Essential: Vector maps (GenBank accession numbers), primer sequences, antibody catalog numbers, and raw flow cytometry/confocal images.
- Quantitative: EC50 values from dose-response curves, purity data (HPLC traces), and minimum inhibitory concentrations (MICs) .
- Follow Beilstein Journal guidelines: Report ≤5 critical compounds in the main text; archive others in supplementary materials .
Q. How should researchers address variability in BIN1b activity assays caused by batch-to-batch differences in recombinant protein production?
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